
Garenoxacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Garenoxacin-d4 is a labeled form of Garenoxacin, a quinolone antibiotic. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Garenoxacin. The compound is labeled with deuterium, which allows for more precise analytical measurements in mass spectrometry and liquid chromatography .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Garenoxacin-d4 involves several steps:
Starting Material:
Borylation: This compound is reacted with bis(pinacolato)diboron or triisopropyl borate in the presence of a palladium catalyst and inorganic aqueous alkali to form an intermediate.
Hydrolysis and Reduction: The intermediate undergoes hydrolysis and reduction reactions to yield Garenoxacin.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Raw Material Procurement: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.
Purification: Employing advanced purification techniques to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Garenoxacin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce hydroquinolones .
Applications De Recherche Scientifique
Antimicrobial Efficacy Studies
Garenoxacin has been shown to possess significant antimicrobial activity against various pathogens, particularly those causing respiratory tract infections. In a clinical study involving 113 subjects with upper respiratory infections, garenoxacin demonstrated an improvement rate of 80% to 100% across different infections such as pharyngolaryngitis and sinusitis. The study highlighted that garenoxacin effectively eradicated bacteria in 98% of cases, indicating its potential as a robust antimicrobial agent .
Pharmacokinetic Studies
The deuterated form, garenoxacin-d4, is particularly useful in pharmacokinetic studies where researchers can trace the compound's metabolism and distribution within biological systems. The incorporation of deuterium allows for more precise measurements in mass spectrometry, facilitating the understanding of how garenoxacin is processed in the body and its interaction with various biological pathways.
Resistance Mechanism Investigation
Research into antibiotic resistance mechanisms often employs this compound to examine how bacteria adapt to antibiotic pressure. Studies have indicated that garenoxacin does not promote the growth of resistant bacterial strains due to its strong antimicrobial activity, making it a valuable compound for investigating resistance mechanisms without contributing to the problem .
Combination Therapy Research
This compound is also being explored in combination therapy studies aimed at enhancing the efficacy of existing antibiotics against resistant strains. By using garenoxacin alongside other antimicrobial agents, researchers are investigating potential synergistic effects that could lead to more effective treatment regimens against multi-drug-resistant organisms .
Case Study 1: Efficacy Against Respiratory Infections
A randomized controlled trial assessed the efficacy of garenoxacin in treating community-acquired pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae. Patients receiving garenoxacin showed significant symptom relief and bacterial eradication rates compared to those receiving standard treatments. This study underscores the potential role of garenoxacin as a first-line treatment option for certain bacterial infections .
Case Study 2: Pharmacokinetics in Animal Models
In pharmacokinetic studies involving animal models, this compound was administered to evaluate its absorption, distribution, metabolism, and excretion (ADME). The results indicated that deuterated compounds could provide clearer insights into drug behavior due to their distinct mass characteristics, which are beneficial for understanding drug interactions and optimizing dosing regimens .
Summary Table of Applications
Application Area | Description |
---|---|
Antimicrobial Efficacy Studies | Demonstrated high effectiveness against respiratory pathogens with minimal resistance induction. |
Pharmacokinetic Studies | Enhanced tracking of drug metabolism using deuterated isotopes for precise measurement. |
Resistance Mechanism Investigation | Useful in studying how bacteria adapt without promoting further resistance development. |
Combination Therapy Research | Investigating synergistic effects when combined with other antibiotics against resistant strains. |
Mécanisme D'action
Garenoxacin-d4, like its parent compound Garenoxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Garenoxacin.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness of Garenoxacin-d4: this compound is unique due to its deuterium labeling, which enhances the precision of analytical measurements. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate quantification is crucial .
Activité Biologique
Garenoxacin-d4, a deuterium-labeled derivative of the quinolone antibiotic Garenoxacin, is primarily utilized in scientific research to investigate its pharmacokinetics and pharmacodynamics. This compound exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair. Its deuterium labeling enhances the precision of analytical measurements, making it particularly valuable in pharmacological studies.
This compound functions similarly to its parent compound by targeting key enzymes involved in bacterial DNA processes:
- DNA Gyrase Inhibition : Prevents supercoiling of DNA, essential for replication.
- Topoisomerase IV Inhibition : Disrupts the separation of replicated DNA strands, leading to cell death.
Efficacy against Pathogens
Garenoxacin has demonstrated potent antimicrobial activity against various pathogens, including resistant strains. Clinical studies indicate high efficacy rates across different infections:
Pathogen | Efficacy Rate |
---|---|
Staphylococcus aureus | 90.9% |
Streptococcus pneumoniae | 99.2% |
Haemophilus influenzae | 98.2% |
Moraxella catarrhalis | 96.6% |
Penicillin-resistant S. pneumoniae | 100% |
These results highlight Garenoxacin's ability to effectively eradicate common respiratory pathogens, making it a valuable option in treating bacterial infections.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Maximum Plasma Concentration (Cmax) : Achieved with a single oral dose.
- Area Under the Curve (AUC) : Reflects the total drug exposure over time.
- Tissue Penetration : Good penetration into lung tissues and sputum, which is crucial for respiratory infections.
Fixed Drug Eruption Case Report
A notable case study highlighted the adverse effects associated with Garenoxacin use. A 25-year-old female patient developed a fixed drug eruption after administration of Garenoxacin for a sore throat. The clinical evaluation revealed:
- Symptoms : Erythema on the cheeks and lips, mucosal erosion.
- Testing : Positive patch testing confirmed Garenoxacin as the causative agent.
- Treatment : Administration of prednisolone led to rapid improvement without recurrence.
This case underscores the importance of monitoring for adverse reactions in patients treated with Garenoxacin and similar antibiotics .
Applications in Research
This compound serves multiple roles in scientific research:
- Analytical Chemistry : Used as an internal standard in mass spectrometry and liquid chromatography to enhance measurement accuracy.
- Biological Research : Aids in studying the metabolism and pharmacokinetics of quinolone antibiotics across various organisms.
- Pharmaceutical Development : Provides insights into antibiotic behavior, contributing to new antibiotic formulations.
Comparative Analysis with Similar Compounds
This compound can be compared to other quinolone antibiotics based on their mechanisms and efficacy:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Ciprofloxacin | DNA gyrase inhibition | Broad spectrum but less effective against Gram-positive bacteria |
Levofloxacin | DNA gyrase and topoisomerase inhibition | Broader spectrum than Garenoxacin |
Moxifloxacin | Enhanced activity against Gram-positive bacteria | Known for higher efficacy in respiratory infections |
Garenoxacin's unique deuterium labeling allows for more precise tracking in pharmacokinetic studies compared to its counterparts.
Propriétés
IUPAC Name |
8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-GCZSHRFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.